3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine
Overview
Description
3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine is a complex organic compound characterized by the presence of both sulfonyl and pyrrolidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: This step often involves the reaction of the pyrrolidine derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Tetramethylphenylsulfonyl Group: This is usually accomplished by reacting the intermediate with 2,3,5,6-tetramethylbenzenesulfonyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized further under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms.
Scientific Research Applications
3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Biological Studies: It can be employed in biochemical assays to study enzyme interactions or as a probe in molecular biology research.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups may participate in hydrogen bonding or electrostatic interactions with proteins or other biomolecules, influencing their activity or stability. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid
- ((2,3,5,6-tetramethylphenyl)sulfonyl)phenylalanine
- ((2,3,5,6-tetramethylphenyl)sulfonyl)methionine
Uniqueness
3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both methylsulfonyl and tetramethylphenylsulfonyl groups in a single molecule allows for diverse applications and interactions that are not typically observed in simpler compounds.
Properties
IUPAC Name |
3-methylsulfonyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-10-8-11(2)13(4)15(12(10)3)22(19,20)16-7-6-14(9-16)21(5,17)18/h8,14H,6-7,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBXYFRKJJUOKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601149229 | |
Record name | Pyrrolidine, 3-(methylsulfonyl)-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601149229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448133-42-3 | |
Record name | Pyrrolidine, 3-(methylsulfonyl)-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448133-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 3-(methylsulfonyl)-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601149229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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